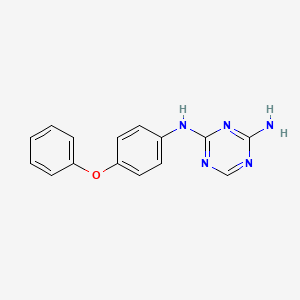

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a phenoxyphenyl group and two amino groups

Mécanisme D'action

Target of Action

The primary target of N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

This compound interacts with its target by inhibiting the action of VEGFR2 . This inhibition disrupts the VEGF signaling pathway, leading to changes in the formation of blood vessels.

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGFR2, the compound disrupts this pathway, potentially affecting downstream effects such as cell migration, proliferation, and survival.

Result of Action

The inhibition of VEGFR2 by this compound leads to a reduction in the formation of new blood vessels . This can have significant molecular and cellular effects, particularly in conditions where angiogenesis is a factor, such as in the growth of tumors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-phenoxyphenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amino groups of the 4-phenoxyphenylamine. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Electroph

Activité Biologique

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the class of triazine derivatives characterized by a symmetrical s-triazine core. The structural formula can be represented as follows:

This compound's structure allows for various substitutions that can enhance its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been specifically studied for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking studies have shown favorable binding interactions with key MRSA proteins, suggesting a potential mechanism for its antibacterial action.

2. Anticancer Properties

The compound has also demonstrated promising anticancer activity. A review highlighted the broad spectrum of biological activities associated with 1,3,5-triazine derivatives, including their ability to inhibit tumorigenesis through enzyme inhibition and modulation of cell proliferation pathways . In vitro studies have reported that triazine derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways .

3. Enzyme Inhibition

The mechanism of action for this compound involves the inhibition of various enzymes that are crucial for cancer progression and microbial survival. For instance, it has been shown to inhibit lysophosphatidic acid acyltransferase β in cancer cell lines, which is vital for lipid metabolism in tumor cells .

Study on Antimicrobial Activity

A study conducted on a series of triazine derivatives found that this compound exhibited an IC50 value in the low micromolar range against MRSA strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2.3 - 4.3 | MRSA |

| Compound A | 5.0 | MRSA |

| Compound B | 10.0 | MRSA |

Study on Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 60 µM.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 (Lung) | 60 | 30 |

| HeLa (Cervical) | 60 | 25 |

| MCF7 (Breast) | 60 | 20 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer proliferation and microbial resistance.

- Receptor Modulation : Acting as an agonist or antagonist at specific receptor sites.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancerous cells.

Propriétés

IUPAC Name |

2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-14-17-10-18-15(20-14)19-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVFYTGMCVAGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.